1-methoxy-N-(4-nitrobenzyl)propan-2-amine
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Overview
Description
1-methoxy-N-(4-nitrobenzyl)propan-2-amine is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. This compound is characterized by the presence of a methoxy group, a nitrobenzyl group, and a propan-2-amine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as triethylamine, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 4-nitrobenzyl chloride is added dropwise to a solution of 1-methoxypropan-2-amine in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the addition of reactants, temperature, and reaction time to ensure consistency and efficiency.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-N-(4-nitrobenzyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrobenzyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation Products: Nitro compounds with higher oxidation states.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-N-(4-nitrobenzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-methoxy-N-(4-nitrobenzyl)propan-2-amine can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-methoxy-N-(4-aminobenzyl)propan-2-amine
- 1-methoxy-N-(4-chlorobenzyl)propan-2-amine
- 1-methoxy-N-(4-methylbenzyl)propan-2-amine
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Uniqueness: : The presence of the nitro group in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNSLXDMVRQGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397691 |
Source
|
Record name | 1-methoxy-N-(4-nitrobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-60-2 |
Source
|
Record name | 1-methoxy-N-(4-nitrobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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